

A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-t-butylthiazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of recent advancements in the development of novel 2-amino-thiazole derivatives, with a focus on their potential applications as anticancer and antimicrobial agents. The guide summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and experimental workflows.

The 2-amino-thiazole core is a fundamental component of several clinically approved drugs, highlighting its therapeutic potential.[5] For instance, Dasatinib, a potent anticancer agent, and Alpelisib, a PI3K inhibitor, both feature this crucial scaffold.[1][2] The continued exploration of this chemical space promises the development of new therapeutic agents with improved efficacy and reduced side effects.[2]

Anticancer Applications of 2-Amino-Thiazole Derivatives



Novel 2-amino-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

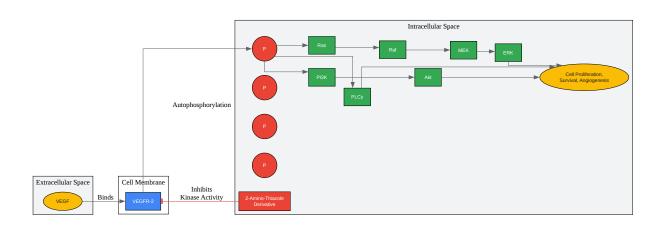
Targeting Key Signaling Pathways

1. VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Several 2-amino-thiazole derivatives have been designed as potent inhibitors of VEGFR-2 kinase activity.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by novel 2-amino-thiazole derivatives.





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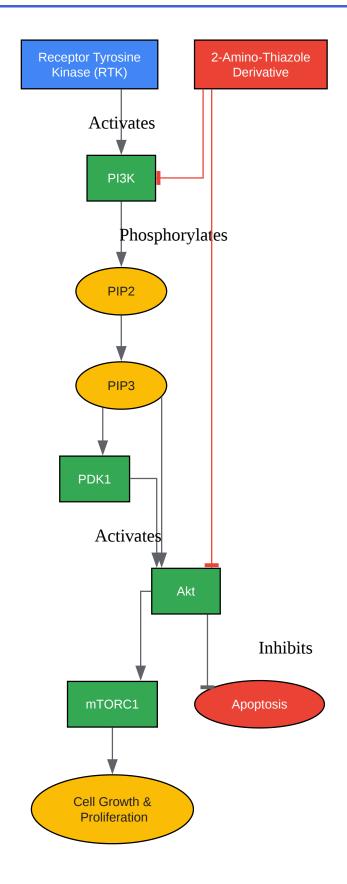
VEGFR-2 Signaling Pathway Inhibition

2. PI3K/Akt Pathway Modulation:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in various cancers, promoting cell growth, proliferation, and survival.[8][9] Novel 2-amino-thiazole derivatives have been developed to target components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.

The following diagram outlines the PI3K/Akt signaling pathway and its inhibition.





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PI3K/Akt Signaling Pathway Inhibition



Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel 2-amino-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.



Compound ID	Target Cancer Cell Line	IC50 (μM)	Reference
Compound 20	H1299 (Human Lung Cancer)	4.89	[1]
SHG-44 (Human Glioma)	4.03	[1]	
Compound 21	K562 (Human Leukemia)	16.3	[1]
Compound 27	HeLa (Human Cervical Cancer)	1.6	[1]
Compound 4b	HL-60 (Human Leukemia)	1.3	[5]
Compound 6	A549 (Human Lung Adenocarcinoma)	12.0	[8]
C6 (Rat Glioma)	3.83	[8]	
Derivative 13	HCT116 (Human Colon Cancer)	6.43	[3]
A549 (Human Lung Cancer)	9.62	[3]	
A375 (Human Melanoma)	8.07	[3]	_
Derivative 20	HepG2 (Human Liver Cancer)	9.99	[3]
HCT-116 (Human Colon Cancer)	7.44	[3]	
MCF-7 (Human Breast Cancer)	8.27	[3]	_
Derivative 88	HS 578T (Human Breast Cancer)	0.8	[10]



Derivative 61a	A375P (Human Melanoma)	0.5	[11]
Derivative 61b	A375P (Human Melanoma)	2.1	[11]

Antimicrobial Applications of 2-Amino-Thiazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 2-amino-thiazole derivatives have shown promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-amino-thiazole derivatives are varied and can include:

- Inhibition of Bacterial Cell Wall Synthesis: Some derivatives target enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]
- Disruption of Fungal Cell Membrane: Certain compounds interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.[12]
- Enzyme Inhibition: Thiazole-based compounds can inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected 2-amino-thiazole derivatives against various microbial strains.



Compound ID	Target Microorganism	MIC (μg/mL)	Reference
Compound 3	Staphylococcus aureus (MRSA)	0.23-0.7	[12]
Pseudomonas aeruginosa	0.23-0.7	[12]	
Escherichia coli	0.23-0.7	[12]	-
Compound 9	Candida albicans	0.06-0.23	[12]
Compound 35	Escherichia coli (FabH inhibition)	1.56-6.25	[13]
Compound 43a	Staphylococcus aureus	16.1 μΜ	[13]
Escherichia coli	16.1 μΜ	[13]	
Oxazole Derivative 11b	Mycobacterium tuberculosis H37Ra	3.13	[14]

Experimental Protocols

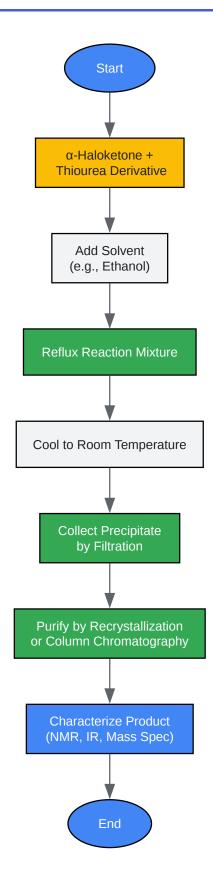
This section provides detailed methodologies for the synthesis of 2-amino-thiazole derivatives and the evaluation of their biological activities.

Synthesis of 2-Amino-Thiazole Derivatives: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-amino-thiazole derivatives.[15] It involves the condensation reaction between an α -haloketone and a thiourea derivative.

Below is a generalized workflow for the Hantzsch thiazole synthesis.





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Hantzsch Thiazole Synthesis Workflow



Detailed Protocol:

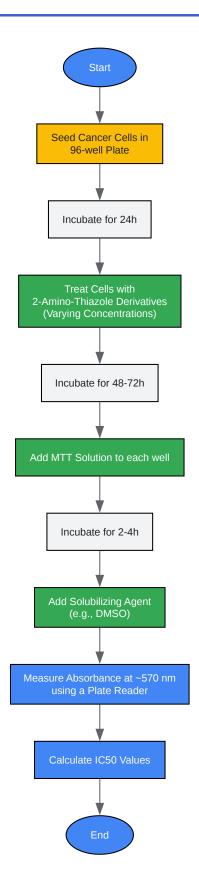
- Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent, such as ethanol.
- Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
- Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent to remove any unreacted starting materials.
- Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
- Characterization: Confirm the structure of the synthesized 2-amino-thiazole derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[16][17] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

The following diagram illustrates the workflow of the MTT assay.





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